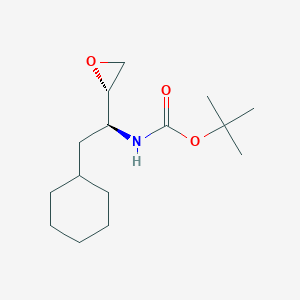

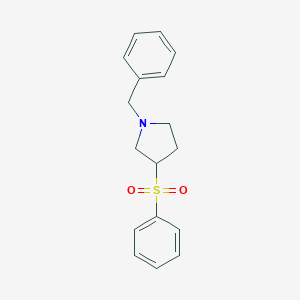

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. For instance, the synthesis of bioactive molecules characterized by the pyrrolidine ring employs methodologies that efficiently explore the pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and three-dimensional coverage through pseudorotation (Li Petri et al., 2021). Additionally, palladium-catalyzed direct C–H arylation has emerged as a highly selective method for synthesizing multiply arylated heteroarenes, including pyrrolidine derivatives, facilitating the creation of compounds with significant biological activity (Rossi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Molecular Configuration Studies : A related compound, 2-(4-Methoxybenzyl)-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole, exhibits a unique molecular configuration, with the benzyl ring nearly perpendicular to the pyrroloindole unit, highlighting interesting angles between phenyl-sulfonyl and indole ring systems (Kishbaugh, Gribble, & Jasinski, 2007).

Heterocyclic Ring System Synthesis : Elkholy, Abu-Shanab, and Erian (2000) discussed a method for preparing polyfunctionally substituted pyridine ring systems, which can be fused into various heterocyclic ring systems, demonstrating the versatility of these compounds in chemical synthesis (Elkholy, Abu-Shanab, & Erian, 2000).

Pharmaceutical Applications : N-[(N-saccharino)butyl]pyrrolidines, which are structurally related, have shown potential as potent and selective serotonin 1A receptor ligands, suggesting their effectiveness as antianxiety and antidepressant agents (Ahn et al., 1999).

Antibacterial Activity : New sulfonamides synthesized at room temperature, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

Catalytic Applications : In a study by Robles-Machín et al. (2010), a Cu(I)-Segphos catalyst-mediated asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones was used to create highly functionalized pyrrolidine, demonstrating the compound's role in advanced organic synthesis (Robles‐Machín et al., 2010).

Antimicrobial Evaluation : Alsaedi, Farghaly, and Shaaban (2019) found that novel pyrazolo[1,5-a]pyrimidine derivatives with one sulfone group, including those related to phenylsulfonyl groups, show greater antimicrobial activity, suggesting their potential as new antibiotics (Alsaedi, Farghaly, & Shaaban, 2019).

Zukünftige Richtungen

Pyrrolidine derivatives, including “1-Benzyl-3-(phenylsulfonyl)pyrrolidine”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic strategies, investigating their mechanisms of action, and optimizing their properties for potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOUOKAVIJSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473276 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(phenylsulfonyl)pyrrolidine | |

CAS RN |

101767-83-3 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)